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molecular formula C11H17N3O2S B1299438 2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine CAS No. 436095-29-3

2-(4-Methyl-piperazine-1-sulfonyl)-phenylamine

Cat. No. B1299438
M. Wt: 255.34 g/mol
InChI Key: WAOGTUXWDPGYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253171B2

Procedure details

The title compound (2.1 g, 80%) was obtained as a white solid from N-methylpiperazine and 2-nitrobenzenesulfonyl chloride following the same procedure as described in Preparation 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[N+:8]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[S:17](Cl)(=[O:19])=[O:18])([O-])=O>>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([S:17]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[NH2:8])(=[O:19])=[O:18])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)S(=O)(=O)C1=C(C=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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